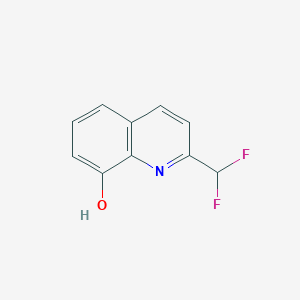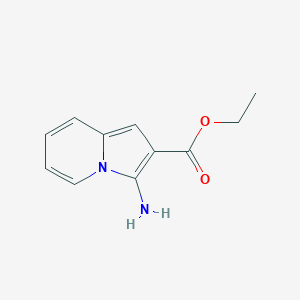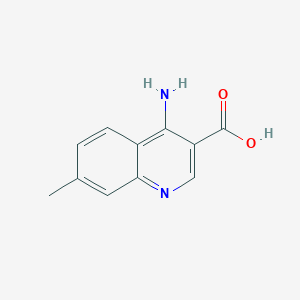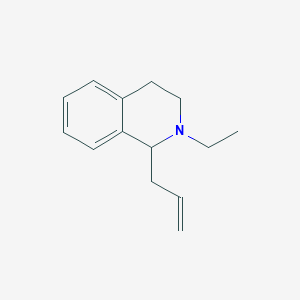
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H7FN2. It is known for its electron-withdrawing properties and is used in various scientific research applications, particularly in the field of organic photovoltaics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves organic synthesis techniques. One common method is the Knoevenagel condensation reaction, where the compound is synthesized by reacting an aldehyde with malononitrile in the presence of a base . The reaction conditions often include a solvent such as ethanol and a catalyst like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction can lead to the formation of various hydrocarbon products .
Applications De Recherche Scientifique
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is primarily used in the field of organic photovoltaics as a building block for non-fullerene acceptors (NFAs). These NFAs are crucial for the development of highly efficient organic photovoltaic devices . The compound’s electron-deficient nature makes it suitable for creating materials with enhanced charge transfer properties, which are essential for improving the efficiency of solar cells .
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its electron-withdrawing properties. The compound can react with aldehydes through the Knoevenagel condensation reaction, allowing product absorption to extend to the near-infrared region through intramolecular charge transfer . This property is particularly useful in organic photovoltaic applications, where efficient charge transfer is critical for device performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Difluoro-3-oxoinden-1-ylidene)propanedinitrile
Uniqueness
Compared to similar compounds, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific fluorine substitution pattern, which enhances its electron-withdrawing capabilities. This makes it particularly effective in applications requiring strong electron acceptors, such as in the development of non-fullerene acceptors for organic photovoltaics .
Propriétés
Numéro CAS |
853314-22-4 |
|---|---|
Formule moléculaire |
C12H7FN2 |
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
2-(5-fluoro-2,3-dihydroinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H7FN2/c13-10-2-4-11-8(5-10)1-3-12(11)9(6-14)7-15/h2,4-5H,1,3H2 |
Clé InChI |
WTHRDUBAHUTTDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C#N)C#N)C2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)

![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)





![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)

